4-(N,N-dimethylsulfamoyl)-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide

Description

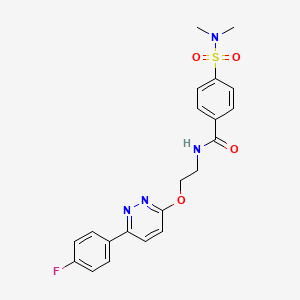

4-(N,N-Dimethylsulfamoyl)-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide (CAS 920241-17-4) is a benzamide derivative featuring:

- A pyridazin-3-yloxy ethyl linker connected to a 6-(4-fluorophenyl) substituent, which contributes to lipophilicity and aromatic stacking capabilities. This compound’s structural complexity suggests applications in therapeutic or diagnostic contexts, particularly in oncology, due to parallels with sigma receptor-binding benzamides .

Properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O4S/c1-26(2)31(28,29)18-9-5-16(6-10-18)21(27)23-13-14-30-20-12-11-19(24-25-20)15-3-7-17(22)8-4-15/h3-12H,13-14H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAYATGWCJGDSEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the Survival of Motor Neuron-2 (SMN2) gene . The SMN2 gene plays a crucial role in the survival of motor neurons, which are essential for controlling muscle movement.

Mode of Action

The compound acts as a splicing modifier for the SMN2 gene. By modifying the splicing of the SMN2 gene, it increases the levels of functional SMN protein. This protein is vital for the normal development and functional homeostasis in all species.

Biochemical Pathways

The compound affects the splicing pathway of the SMN2 gene. By modifying the splicing of the SMN2 gene, it increases the production of full-length SMN protein. This protein plays a crucial role in the maintenance of motor neurons.

Pharmacokinetics

The compound is orally administrated and systemically distributed. It has been tested in clinical trials in healthy volunteers and patients with Spinal Muscular Atrophy (SMA), and it was found to be safe and well-tolerated. It increased SMN protein levels up to 2-fold in patients.

Result of Action

The increase in SMN protein levels leads to the preservation of motor function and ambulation, potentially extending the life expectancy of patients with SMA. Its development was stopped as a precautionary measure because retinal toxicity was observed in cynomolgus monkeys after chronic daily oral dosing (39 weeks) at exposures in excess of those investigated in patients.

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound. It is recommended to store the compound in an inert atmosphere at 2-8°C to maintain its stability.

Biological Activity

The compound 4-(N,N-dimethylsulfamoyl)-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide (CAS Number: 1105207-19-9) is a sulfamoylbenzamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition studies, molecular docking analyses, and relevant case studies.

- Molecular Formula : CHFNOS

- Molecular Weight : 480.5 g/mol

- Structure : The compound features a sulfamoyl group attached to a benzamide structure, with a pyridazine moiety contributing to its biological properties.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's potential as an acetylcholinesterase (AChE) inhibitor. AChE is crucial in neurotransmission, and its inhibition can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease.

The compound demonstrated significant inhibitory activity against AChE, with an IC50 value comparable to other known inhibitors.

Molecular Docking Studies

Molecular docking studies suggest that This compound binds effectively to the active site of AChE. The binding interactions include hydrogen bonds and hydrophobic interactions, which are essential for the stabilization of the enzyme-inhibitor complex.

Study on Inhibitory Effects

In a study assessing various sulfamoylbenzamide derivatives, it was found that modifications in the structure significantly influenced their inhibitory potency against AChE. The presence of the fluorophenyl and pyridazine groups was critical in enhancing biological activity.

Clinical Implications

The compound's ability to inhibit AChE suggests potential applications in treating neurodegenerative diseases. Further research is necessary to evaluate its efficacy and safety in clinical settings.

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Implications

- Sigma Receptor Targeting : The target’s dimethylsulfamoyl group aligns with sulfonamide-containing benzamides (e.g., [125I]PIMBA) that bind sigma receptors overexpressed in prostate cancer .

- Metabolic Stability : Pyridazine derivatives with fluorophenyl groups (e.g., target compound) may exhibit longer half-lives than furan-containing analogs due to reduced oxidative metabolism .

- Synthetic Flexibility : The ethoxyethyl linker allows modular substitution, enabling optimization for specific biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.